![molecular formula C22H28N2O5S B12294005 7-[2-(Acetylsulfanyl)-3-methylbutanamido]-6-oxo-1,2,3,4,6,7,8,12b-octahydropyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B12294005.png)
7-[2-(Acetylsulfanyl)-3-methylbutanamido]-6-oxo-1,2,3,4,6,7,8,12b-octahydropyrido[2,1-a][2]benzazepine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ilepatril ist ein niedermolekulares Medikament, das als dualer Inhibitor von Angiotensin-Converting-Enzym und Neprilysin wirkt. Es wurde ursprünglich von Sanofi für die potenzielle Behandlung von Herz-Kreislauf-Erkrankungen, einschließlich Bluthochdruck und diabetischer Nephropathie, entwickelt .
Herstellungsmethoden
Die Synthese von Ilepatril umfasst mehrere Schritte, darunter die Bildung eines Pyrido2,1-abenzazepin-4-carbonsäure-Grundgerüsts. Der synthetische Weg umfasst typischerweise die Verwendung von Acetonitril, Wasser und Phosphorsäure als Reagenzien . Industrielle Produktionsmethoden für Ilepatril sind nicht umfassend dokumentiert, aber die Verbindung kann mit Hilfe der Umkehrphasen-Hochleistungsflüssigkeitschromatographie (HPLC) mit einfachen Bedingungen analysiert werden .
Vorbereitungsmethoden
The synthesis of Ilepatril involves several steps, including the formation of a pyrido2,1-abenzazepine-4-carboxylic acid core structure. The synthetic route typically includes the use of acetonitrile, water, and phosphoric acid as reagents . Industrial production methods for Ilepatril are not extensively documented, but the compound can be analyzed using reverse phase high-performance liquid chromatography (HPLC) with simple conditions .
Analyse Chemischer Reaktionen
Ilepatril durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen sind Acetonitril und Phosphorsäure . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate des Pyrido2,1-abenzazepin-4-carbonsäure-Grundgerüsts .
Wissenschaftliche Forschungsanwendungen
Potential Biological Activities
Preliminary studies indicate that compounds with similar structures may exhibit various biological activities. These activities can include:
- Antimicrobial properties : Similar compounds have shown efficacy against bacterial strains.
- Anticancer effects : The structural characteristics suggest potential for inhibiting tumor growth.
- Neurological effects : Compounds in this class may interact with neurotransmitter systems.
Applications in Medicinal Chemistry
The unique structure of this compound suggests several applications in medicinal chemistry:
- Drug Development : The compound's ability to interact with multiple biological targets makes it a candidate for developing new therapeutics.
- Synthesis of Derivatives : The chemical reactivity allows for the synthesis of derivatives that could possess altered or enhanced biological activities.
- Pharmacokinetic Studies : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties can help in optimizing drug formulations.
Interaction Studies
Understanding how 7-[2-(Acetylsulfanyl)-3-methylbutanamido]-6-oxo-1,2,3,4,6,7,8,12b-octahydropyrido[2,1-a] benzazepine-4-carboxylic acid interacts with biological targets is crucial for determining its pharmacodynamics. Interaction studies could reveal:
- Binding affinity to specific receptors.
- Mechanisms of action at the cellular level.
Such studies would provide valuable insights into the therapeutic potential of this compound.
Wirkmechanismus
Ilepatril exerts its effects by inhibiting both angiotensin-converting enzyme and neprilysin . Angiotensin-converting enzyme converts angiotensin I to angiotensin II, a potent vasoconstrictor, while neprilysin degrades vasoactive peptides such as bradykinin . By inhibiting these enzymes, Ilepatril increases the levels of bradykinin and other vasoactive peptides, leading to vasodilation and reduced blood pressure .
Vergleich Mit ähnlichen Verbindungen
Ilepatril ist einzigartig in seiner dualen Hemmung von Angiotensin-Converting-Enzym und Neprilysin, was es von anderen ähnlichen Verbindungen unterscheidet. Einige ähnliche Verbindungen sind Enalapril, ein Angiotensin-Converting-Enzym-Hemmer, und Candoxatril, ein Neprilysin-Hemmer . Während Enalapril und Candoxatril einzelne Enzyme angreifen, bietet die duale Hemmung von Ilepatril einen umfassenderen Ansatz zur Behandlung von Herz-Kreislauf-Erkrankungen .
Biologische Aktivität
The compound 7-[2-(Acetylsulfanyl)-3-methylbutanamido]-6-oxo-1,2,3,4,6,7,8,12b-octahydropyrido[2,1-a] benzazepine-4-carboxylic acid , also known as ILEPATRIL, is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
ILEPATRIL is characterized by a unique structure that includes a pyrido-benzazepine core and an acetylsulfanyl side chain. The molecular formula is C17H24N2O4S with a molecular weight of approximately 364.45 g/mol. The presence of multiple functional groups suggests diverse biological interactions.
Structural Features
Feature | Description |
---|---|
Core Structure | Pyrido[2,1-a] benzazepine |
Side Chain | Acetylsulfanyl and 3-methylbutanamido |
Functional Groups | Amido, carbonyl, and thioether |
Antitumor Activity
Research indicates that ILEPATRIL exhibits significant antitumor activity . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, in tests against HepG2 liver cancer cells, ILEPATRIL demonstrated cytotoxic effects with an IC50 value below 50 μM, suggesting its potential as an anticancer agent .
The biological activity of ILEPATRIL can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : It disrupts metabolic pathways in cancer cells, leading to reduced cell growth and proliferation.
- Induction of Apoptosis : ILEPATRIL activates apoptotic pathways in cancer cells, promoting programmed cell death.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties that contribute to its overall therapeutic profile .
Pharmacological Studies
Pharmacological evaluations have highlighted the following findings:
- Cytotoxicity : Studies using colorimetric MTT assays revealed that ILEPATRIL effectively induces cytotoxicity in cancer cells compared to standard chemotherapeutic agents like cisplatin .
- Synergistic Effects : When combined with other drugs, ILEPATRIL may enhance therapeutic efficacy against resistant cancer types .
Study 1: HepG2 Cell Line Evaluation
In a controlled study assessing the cytotoxic effects of various compounds on HepG2 cells:
- Objective : To evaluate the antitumor potential of ILEPATRIL compared to other azole derivatives.
- Methodology : MTT assay was used to measure cell viability after treatment with varying concentrations of ILEPATRIL.
- Results : Significant reduction in cell viability was observed at concentrations above 25 μM, with an IC50 value established at approximately 40 μM.
Study 2: In Vivo Efficacy
A separate study explored the in vivo efficacy of ILEPATRIL using murine models:
Eigenschaften
IUPAC Name |
7-[(2-acetylsulfanyl-3-methylbutanoyl)amino]-6-oxo-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-12(2)19(30-13(3)25)20(26)23-16-11-14-7-4-5-8-15(14)17-9-6-10-18(22(28)29)24(17)21(16)27/h4-5,7-8,12,16-19H,6,9-11H2,1-3H3,(H,23,26)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKFFTMLFPWYFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CC2=CC=CC=C2C3CCCC(N3C1=O)C(=O)O)SC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861551 |
Source
|
Record name | 7-[2-(Acetylsulfanyl)-3-methylbutanamido]-6-oxo-1,2,3,4,6,7,8,12b-octahydropyrido[2,1-a][2]benzazepine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.